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REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[OH:8].[H-].[Na+].Br[CH2:12][CH2:13][C:14](O)=[O:15].Cl>CN(C)C=O>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:3]=1[O:8][CH2:12][CH2:13][C:14]2=[O:15] |f:1.2|
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|
Name
|
|
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Quantity
|
3 g
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|
Type
|
reactant
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|
Smiles
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FC1=C(C=CC=C1)O
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|
Name
|
|
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Quantity
|
0 (± 1) mol
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|
Type
|
reactant
|
|
Smiles
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FC1=C(C=CC=C1)O
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|
Name
|
|
|
Quantity
|
3.22 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
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|
Smiles
|
CN(C=O)C
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|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
4.91 g
|
|
Type
|
reactant
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|
Smiles
|
BrCCC(=O)O
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
100 mL
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|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Type
|
CUSTOM
|
|
Details
|
After stirring at the same temperature for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
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TEMPERATURE
|
|
Details
|
with cooling in an ice bath
|
|
Type
|
CUSTOM
|
|
Details
|
was returned to room temperature
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|
Type
|
STIRRING
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|
Details
|
stirred at the same temperature for 24 hours
|
|
Duration
|
24 h
|
|
Type
|
CUSTOM
|
|
Details
|
to terminate
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was crystallized
|
|
Type
|
ADDITION
|
|
Details
|
by adding a mixed solvent of 20% ethyl acetate-hexane
|
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=CC=C2C(CCOC12)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.53 g | |
| YIELD: CALCULATEDPERCENTYIELD | 34.4% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |